Domiodol

描述

Historical Perspectives and Early Investigational Trajectories

Early investigations into Domiodol primarily focused on its properties as a mucoactive agent, specifically as a mucolytic and expectorant. wikipedia.orgnih.govwikipedia.org Research dating back to the late 1970s and early 1980s explored its effects on respiratory secretions. wikipedia.org These initial studies aimed to understand its capacity to influence the volume and viscosity of mucus in the respiratory tract, suggesting a potential role in managing conditions characterized by excessive or thickened mucus. uni.lumims.comwikipedia.orgresearchgate.net this compound was recognized as an organic iodinated compound within the class of expectorants and mucolytics. uni.luwikipedia.orgfishersci.ca

Evolution of Research Applications in Preclinical and Academic Settings

The research trajectory of this compound evolved to include preclinical studies utilizing animal models to evaluate its pharmacological effects. Studies in rats and rabbits investigated its impact on respiratory tract excretion and sputum properties. mims.com For instance, oral administration of this compound in rabbits with subacute bronchitis induced by sulfur dioxide gas demonstrated a reduction in sputum viscosity. mims.com This decrease in viscosity was found to correlate statistically with the content of dry matter, protein, and polysaccharides in the sputum. mims.com Furthermore, dose-response studies in rabbits showed that oral this compound led to a dose-related increase in respiratory tract fluid volume. mims.com

| Oral this compound Dose (mg/kg) | Effect on Respiratory Tract Fluid Volume (Increase) | Effect on Sputum Viscosity (Decrease) |

| 50 | Dose-related increase | Significant reduction |

| 100 | Dose-related increase | Significant reduction |

| 200 | Dose-related increase | Not specified |

Data compiled from preclinical studies in rabbits. mims.com

Academic research also contributed to understanding the compound's synthesis and the properties of its isomers. wikipedia.orgwikipedia.org Controlled clinical trials were conducted to assess its efficacy in patients with respiratory conditions, including chronic bronchitis in adults and acute bronchopulmonary diseases in children. uni.luwikipedia.orgresearchgate.netfishersci.cafishersci.canih.gov These studies compared this compound to placebo or other mucoactive agents, contributing to the understanding of its effects in a clinical research setting. wikipedia.orgwikipedia.orgmims.com

Contemporary Significance of this compound in Chemical Biology and Preclinical Pharmacology Research

In contemporary research, this compound continues to be listed among mucoactive agents in reviews of respiratory pharmacology. mims.comwikipedia.orgthegoodscentscompany.com Its established effects on mucus secretion and viscosity remain relevant in the study of respiratory diseases. uni.lumims.comwikipedia.org Beyond its traditional role, some emerging research suggests potential new avenues of investigation for this compound. One source indicates that this compound is being explored as a potential agent in neuropharmacology, with research investigating its effects on neuropsychiatric and cognitive disorders. wikipedia.org This research direction proposes a mechanism involving the modulation of neurotransmitter systems, including serotonin (B10506), dopamine (B1211576), and glutamatergic activity, and suggests a potential to increase neuroplasticity. wikipedia.org This highlights a possible expansion of this compound's research context into novel areas within chemical biology and preclinical pharmacology, exploring mechanisms beyond its established mucolytic action. Chemical biology research may further investigate its interactions with biological targets in both respiratory and potentially neurological systems, while preclinical pharmacology continues to elucidate its in vivo effects and potential applications. mims.comwikipedia.orgwikipedia.org

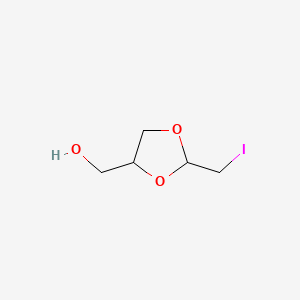

Structure

3D Structure

属性

CAS 编号 |

61869-07-6 |

|---|---|

分子式 |

C5H9IO3 |

分子量 |

244.03 g/mol |

IUPAC 名称 |

[2-(iodomethyl)-1,3-dioxolan-4-yl]methanol |

InChI |

InChI=1S/C5H9IO3/c6-1-5-8-3-4(2-7)9-5/h4-5,7H,1-3H2 |

InChI 键 |

NEIPZWZQHXCYDV-UHFFFAOYSA-N |

SMILES |

C1C(OC(O1)CI)CO |

规范 SMILES |

C1C(OC(O1)CI)CO |

其他CAS编号 |

61869-07-6 61508-55-2 |

同义词 |

2-iodomethyl-4-oxymethyl-1,3-dioxolane 4-hydroxymethyl-2-iodomethyl-1,3-dioxolane 4-hydroxymethyl-2-iodomethyl-1,3-dioxolane, cis-isomer 4-hydroxymethyl-2-iodomethyl-1,3-dioxolane, trans-isomer cis,trans-4-hydroxymethyl-2-iodomethyl-1,3-dioxolane domiodol M.G. 13608 |

产品来源 |

United States |

Synthetic Chemistry and Structural Biology of Domiodol

Advanced Synthetic Methodologies and Precursor Chemistry

The synthesis of Domiodol and related 1,3-dioxolane (B20135) derivatives can employ advanced methodologies, often starting from chiral precursors to control stereochemistry. One approach to synthesizing a diastereomeric couple of this compound involves using D-mannitol as a chiral starting material. orcid.orgacs.orgresearchgate.net This highlights the use of natural products as a source of chirality in the synthesis of complex molecules.

Another related synthesis involves the preparation of (R)-4-(iodomethyl)-2,2-dimethyl-1,3-dioxolane, a key intermediate for other bioactive molecules, from (S)-2,2-dimethyl-1,3-dioxolane-4-methanol. nih.govrsc.org This transformation is typically achieved through an iodination reaction, such as the Appel reaction, utilizing reagents like iodine (I₂), triphenylphosphine (B44618) (PPh₃), and imidazole (B134444) in a solvent like dichloromethane (B109758) (DCM) or toluene. nih.govrsc.org Glycerol has been identified as a starting material for the precursor (2,2-dimethyl-1,3-dioxolane-4-yl) methanol, illustrating a common synthetic route to the dioxolane core. These examples demonstrate the importance of selecting appropriate starting materials and reaction conditions to construct the desired molecular framework and introduce specific functional groups. The concept of precursor chemistry is fundamental in organic synthesis, where simpler compounds are transformed through a series of reactions into the target molecule. drugfuture.comashp.orgncats.io

Isomerism and Stereochemical Considerations in this compound Synthesis Research

This compound exists as cis and trans isomers due to the relative orientation of the substituents on the 1,3-dioxolane ring. nih.gov These isomers, while sharing the same molecular formula, differ in their spatial arrangement, which can influence their physical and biological properties. researchgate.netnih.gov Research has focused on the separation of these cis and trans isomers. nih.gov Comparative studies evaluating the pharmacological activity of the separated isomers have been conducted. For this compound, no significant differences were found between the cis and trans isomers in terms of acute toxicity and their effect on respiratory tract excretion in rats. nih.gov This suggests that for these specific pharmacological endpoints, the stereochemical difference between the cis and trans forms of this compound does not lead to a significant divergence in activity. The isomers have been reported to have different boiling points. drugfuture.com

Boiling Points of this compound Isomers drugfuture.com

| Isomer | Boiling Point (°C) |

| cis | 106-108 (at 0.2 mmHg) |

| trans | 114-116 (at 0.2 mmHg) |

Molecular Design and Functional Group Analysis in Relation to Biological Activity

The molecular design of this compound incorporates a 1,3-dioxolane ring, a hydroxymethyl group (-CH₂OH), and an iodomethyl group (-CH₂I). orcid.orgacs.orgontosight.ai Functional groups are specific atoms or groups of atoms within a molecule that are responsible for its characteristic chemical reactions and properties. ashp.orgliverpool.ac.uk The presence and arrangement of these functional groups dictate a molecule's physical properties, reactivity, and interactions with biological systems. ontosight.aiashp.orgceur-ws.orgnih.gov

Radiochemical Synthesis and Radiolabeling Applications in Experimental Research

The presence of an iodine atom in the iodomethyl group of this compound suggests the potential for radiolabeling with radioactive isotopes of iodine, such as ¹²³I, ¹²⁵I, or ¹³¹I. ontosight.ai Radiolabeling is a technique used in experimental research, particularly in imaging and tracing studies, to track the distribution and metabolism of a compound within biological systems. While specific published studies on the radiochemical synthesis and radiolabeling of this compound were not found in the provided search results, the iodomethyl moiety provides a clear handle for such modifications. General methods for radioiodination, such as those involving stannylated precursors and oxidants like chloramine-T, have been reported for other compounds epo.org and could potentially be adapted for this compound.

Molecular and Cellular Mechanisms of Action of Domiodol

Neurotransmitter System Modulation Pathways

Domiodol is believed to modulate neurotransmitter systems within the brain patsnap.com. This modulation is considered intricate and may contribute to effects beyond its primary classification as a mucolytic agent patsnap.com.

Serotonergic Receptor Interactions and Pathway Influence

This compound is thought to act as a selective agonist for certain serotonin (B10506) receptors patsnap.com. By stimulating these receptors, this compound may enhance the release of serotonin patsnap.com. Serotonin is a critical neurotransmitter that plays a vital role in mood regulation and anxiety control patsnap.com. The serotonergic system is closely interconnected with the dopaminergic system, and serotonin receptors are known to influence central dopamine (B1211576) activity nih.gov. Interactions between this compound and other serotonergic drugs can potentially lead to conditions such as serotonin syndrome patsnap.com.

Dopaminergic Receptor Interactions and Pathway Influence

In addition to its effects on the serotonergic system, this compound is also believed to act as a selective agonist for certain dopamine receptors patsnap.com. Stimulation of these receptors by this compound may lead to an enhanced release of dopamine patsnap.com. Dopamine is a neurotransmitter crucial for mood regulation and cognitive functions patsnap.com. The interplay between dopamine and opioid systems is known to modulate various physiological responses, including those related to pain and reward pathways mdpi.com.

Glutamatergic Activity Modulation and Related Signaling

This compound appears to influence glutamatergic activity patsnap.com. Glutamate (B1630785) is the primary excitatory neurotransmitter in the central nervous system and is crucial for cognitive processes such as learning and memory patsnap.com. Modulation of glutamatergic activity can have significant effects on neuronal function and is implicated in various neurological and psychiatric conditions nih.govnih.gov.

Receptor Binding Profiles and Agonism Characteristics

Based on current understanding, this compound is believed to function as a selective agonist at certain serotonin and dopamine receptors patsnap.com. While specific detailed binding affinity data or a comprehensive receptor binding profile across a wide range of receptors were not extensively detailed in the provided information, the characterization as a selective agonist suggests preferential binding and activation of specific subtypes within the serotonin and dopamine receptor families patsnap.com.

Influence on Endogenous Opioid Systems and Associated Signaling

Research suggests that this compound may influence the endogenous opioid system patsnap.com. This system comprises endogenous neurotransmitters and their corresponding receptors and is involved in the regulation of pain and emotional responses patsnap.com. By potentially enhancing the activity of the endogenous opioid system, this compound could contribute to pain alleviation and an improved sense of well-being patsnap.com. The interaction between opioid receptors, such as the mu opioid receptor (MOR), and other neurotransmitter systems, like the dopaminergic system (e.g., D2 receptors), has been observed, and their heterodimerization can modulate signaling pathways mdpi.com.

Enzymatic Inhibition Profiles and Pathways

A significant aspect of this compound's mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes patsnap.com. Specifically, this compound has been shown to inhibit both COX-1 and COX-2 enzymes patsnap.com. These enzymes are key players in the biosynthesis of prostaglandins, lipid compounds that mediate inflammation, pain, and fever patsnap.com. By inhibiting COX enzymes, this compound effectively reduces the production of prostaglandins, thereby decreasing inflammation and alleviating pain patsnap.com. The balanced inhibition of both COX-1 and COX-2 is noted as a potentially beneficial characteristic of this compound's enzymatic activity patsnap.com.

| Mechanism Category | Specific Target/Pathway | Observed Effect/Influence | Source |

| Neurotransmitter Modulation | Serotonergic System | Selective agonist at certain receptors, enhances serotonin release, influences mood/anxiety | patsnap.com |

| Neurotransmitter Modulation | Dopaminergic System | Selective agonist at certain receptors, enhances dopamine release, influences mood/cognition | patsnap.com |

| Neurotransmitter Modulation | Glutamatergic Activity | Influences activity, crucial for learning/memory | patsnap.com |

| Receptor Binding/Agonism | Certain Serotonin Receptors | Selective Agonist | patsnap.com |

| Receptor Binding/Agonism | Certain Dopamine Receptors | Selective Agonist | patsnap.com |

| Endogenous Opioid System Influence | Endogenous Opioid System | May influence activity, involved in pain regulation and emotional response | patsnap.com |

| Enzymatic Inhibition | Cyclooxygenase (COX) Enzymes (COX-1, COX-2) | Inhibits biosynthesis of prostaglandins, reduces inflammation and pain | patsnap.com |

Cyclooxygenase (COX) Enzyme Inhibition Mechanisms (COX-1 and COX-2)

A primary mechanism of action attributed to this compound involves the inhibition of cyclooxygenase (COX) enzymes. patsnap.com These enzymes are crucial in the biosynthesis of prostaglandins, lipid compounds that play a significant role in mediating inflammation, pain, and fever. patsnap.comclevelandclinic.org By inhibiting COX enzymes, this compound effectively reduces the production of these prostaglandins, leading to a decrease in inflammation and alleviation of pain. patsnap.com

There are two main isoforms of cyclooxygenase enzymes: COX-1 and COX-2. COX-2 is primarily associated with the synthesis of pro-inflammatory prostaglandins, while COX-1 plays a role in maintaining normal cellular functions, including protecting the stomach lining and supporting kidney function. patsnap.comclevelandclinic.org Research suggests that this compound exhibits dual inhibition of both COX-1 and COX-2. patsnap.com This balanced inhibition is considered significant as it can contribute to effective management of inflammation while potentially minimizing certain adverse effects associated with selective COX-2 inhibitors or non-selective NSAIDs. patsnap.comclevelandclinic.org

Antioxidant Mechanisms and Mitigation of Oxidative Stress at a Cellular Level

This compound has also been shown to possess antioxidant properties. patsnap.com Oxidative stress is a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them with antioxidants. patsnap.comnih.gov This imbalance can lead to cellular damage and is implicated in the pathogenesis of various inflammatory and degenerative diseases. patsnap.comnih.gov

By acting as an antioxidant, this compound helps to mitigate oxidative damage. patsnap.com This involves scavenging free radicals and potentially enhancing the body's own antioxidant defenses. patsnap.com This protective effect against oxidative stress provides an additional layer of defense against inflammation and cellular injury. patsnap.com Studies on other related compounds also highlight the importance of antioxidant activity in mitigating oxidative damage at a cellular level. researchgate.net

Mechanisms Underlying Neuroplasticity Enhancement

Research suggests that this compound may play a role in modulating the central nervous system, including potentially influencing neuroplasticity. patsnap.compatsnap.com Neuroplasticity refers to the brain's intrinsic ability to adapt and reorganize itself by forming new neural connections in response to stimuli or injury. veritaneuro.compsychiatrictimes.com This process is fundamental to learning, memory, and recovery of function after neurological insults. psychiatrictimes.comnih.gov

Studies indicate that this compound may influence neurotransmitter systems within the brain, specifically suggesting it could act as a selective agonist for certain serotonin and dopamine receptors. patsnap.com By stimulating these receptors, this compound may enhance the release of these neurotransmitters, which are vital for mood regulation, anxiety control, and cognitive function. patsnap.com Furthermore, this compound appears to have a dual-action mechanism that also influences glutamatergic activity, which is crucial for cognitive processes like learning and memory. patsnap.com This multifaceted approach, targeting multiple pathways, may contribute to its potential in addressing neuropsychiatric and cognitive disorders. patsnap.com Preclinical studies have demonstrated that this compound can increase neuroplasticity. patsnap.com While the precise mechanisms by which this compound enhances neuroplasticity require further elucidation, its influence on key neurotransmitter systems and glutamatergic activity suggests a role in promoting synaptic plasticity and potentially the formation of new neural circuits. patsnap.comnih.gov

Intracellular Signaling Pathway Modulation

The effects of this compound at the cellular level involve the modulation of intracellular signaling pathways. Intracellular signaling pathways are complex networks of molecular interactions that transmit signals from the cell surface to various intracellular targets, often leading to changes in gene expression and cellular function. nih.gov

While specific detailed research findings on this compound's modulation of intracellular signaling pathways are not extensively documented in the provided search results beyond its interaction with neurotransmitter receptors and influence on glutamatergic activity, the impact on COX enzymes and antioxidant systems inherently involves the modulation of downstream signaling cascades. For instance, COX enzyme inhibition directly affects the prostaglandin (B15479496) synthesis pathway, which in turn influences various intracellular signaling events related to inflammation and pain. patsnap.comclevelandclinic.org Similarly, mitigating oxidative stress involves pathways related to cellular defense and repair mechanisms. patsnap.comnih.gov The suggested influence on serotonin, dopamine, and glutamate receptors also implies modulation of the intracellular signaling pathways coupled to these receptors, affecting neuronal function and plasticity. patsnap.com Further research is needed to fully delineate the specific intracellular signaling pathways modulated by this compound and the precise mechanisms involved.

Preclinical Pharmacological Investigations of Domiodol

In Vitro Studies and Cellular Models

While detailed information on specific in vitro studies and cellular models for domiodol is limited in the provided search results, research on other mucoactive agents provides context for the types of studies conducted in this area. In vitro studies often involve assessing the direct effects of a compound on cultured airway cells, including their secretory activity and ciliary function researchgate.netresearchgate.net. For example, in vitro studies have been used to evaluate the effect of other mucoactive drugs like N-acetylcysteine on mucus viscosity and the ability of compounds to disrupt bacterial biofilms researchgate.net. Studies on carbocysteine (B602091) have demonstrated its ability to increase the synthesis of sialomucins in preclinical and clinical studies and provide protective effects on human respiratory cells during oxidative stress in vitro nih.goversnet.org.

Characterization of this compound Activity in Cultured Cells

Specific characterization of this compound's activity in cultured cells, such as its direct impact on mucus-secreting cells (like goblet cells or submucosal glands) or its influence on the properties of mucus produced by these cells in a controlled environment, is not explicitly detailed in the search results. However, the observed effects in animal models (increased secretion and reduced sputum viscosity) suggest underlying cellular mechanisms that would likely be investigated in vitro.

Biochemical Assays for Target Engagement and Pathway Activation

The precise biochemical targets and pathways activated by this compound are not extensively described in the provided information. Some search results broadly mention its classification as a mucolytic and expectorant nih.govwikipedia.org. One source suggests that the primary mechanism of this compound might involve the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, leading to reduced prostaglandin (B15479496) synthesis, and also mentions potential modulation of the endogenous opioid system and antioxidant properties patsnap.com. However, this source appears to describe a different mechanism than the mucolytic/expectorant action highlighted in other results related to respiratory effects. The primary literature focusing on this compound's respiratory effects (such as the 1983 study by Kogi et al.) does not detail these specific biochemical pathways nih.govscispace.com. Research on other mucoactive agents indicates that biochemical assays often investigate effects on ion transport across airway epithelium (e.g., chloride transport), which can influence airway surface liquid hydration and mucus properties nih.gov.

Animal Models for Disease Pathophysiology and Efficacy Research

Animal models have been instrumental in studying the in vivo effects of this compound on respiratory physiology and efficacy in conditions mimicking human airway diseases nih.govmdpi.com. Various animal species, including rats, rabbits, and guinea pigs, have been utilized nih.gov.

Respiratory Physiology Models and Airway Secretion Dynamics (e.g., Bronchial Secretion, Respiratory Tract Fluid Excretion)

Studies in rats and rabbits have demonstrated that this compound can increase respiratory tract excretion and bronchial secretion. In rats, both oral and intravenous administration of this compound led to an increase in respiratory tract excretion, measured indirectly via bronchial secretion nih.govscispace.com. Quantitative collection of respiratory tract fluid in rabbits using Kasé's method showed that oral administration of this compound at doses ranging from 50 to 200 mg/kg induced a dose-related increase in respiratory tract fluid nih.govscispace.com.

| Animal Model | Route of Administration | Dose Range (mg/kg) | Observed Effect on Secretion | Citation |

| Rat | Oral and Intravenous | Not specified for secretion increase | Increased respiratory tract excretion (indirectly via bronchial secretion) | nih.govscispace.com |

| Rabbit | Oral | 50-200 | Dose-related increase in respiratory tract fluid | nih.govscispace.com |

Sputum Viscosity Modulation in Experimental Models (e.g., Subacute Bronchitis)

This compound has been shown to reduce sputum viscosity in animal models of respiratory disease. In rabbits with subacute bronchitis induced by long-term exposure to SO2 gas, oral administration of this compound at doses of 50 and 100 mg/kg significantly reduced the viscosity of quantitatively collected sputum nih.govscispace.com. This decrease in viscosity was found to be statistically correlated with the content of dry matter, protein, and polysaccharides in the sputum nih.govscispace.com. Animal models of chronic bronchitis, including those induced by SO2, are used to study features of the human condition such as mucus-cell hyperplasia and airway inflammation nih.govjci.org.

| Animal Model | Condition | Route of Administration | Dose Range (mg/kg) | Observed Effect on Sputum Viscosity | Correlation | Citation |

| Rabbit | Subacute bronchitis (SO2-induced) | Oral | 50 and 100 | Significantly reduced sputum viscosity | Statistically correlated with dry matter, protein, and polysaccharide content | nih.govscispace.com |

Neuropsychiatric and Cognitive Function Models (e.g., Mood Regulation, Cognitive Impairment)

Preclinical research suggests that this compound may have effects on neuropsychiatric and cognitive functions. Its proposed mechanism of action involves the modulation of neurotransmitter systems in the brain, particularly acting as a selective agonist for certain serotonin (B10506) and dopamine (B1211576) receptors. patsnap.com By stimulating these receptors, this compound may enhance the release of neurotransmitters critical for mood regulation, anxiety control, and cognitive function. patsnap.com

Furthermore, this compound appears to have a dual-action mechanism that also influences glutamatergic activity, which is important for cognitive processes like learning and memory. patsnap.com This multifaceted approach targeting multiple pathways may contribute to its potential across a range of neuropsychiatric and cognitive disorders. patsnap.com Preclinical studies have indicated that this compound may increase neuroplasticity, the brain's ability to reorganize and form new connections, a property potentially beneficial in disorders characterized by impaired neuroplasticity, such as depression or Alzheimer's disease. patsnap.com

Inflammatory and Pain Signaling Models

While this compound is primarily known for its effects on the respiratory system as a mucolytic and expectorant wikipedia.orgnih.gov, some preclinical contexts related to inflammation and pain signaling can be inferred from its historical use and general pharmacological principles. Inflammation is a key component of many respiratory diseases where mucolytics are used. researchgate.net Inflammatory mediators can contribute to pain signaling. escholarship.org However, direct preclinical studies specifically investigating this compound's effects on inflammatory and pain signaling models outside of the respiratory context were not prominently found in the search results. Research on other compounds highlights the complex interplay between inflammation and pain, involving various mediators and pathways. escholarship.orgmdpi.comnih.govencyclopedia.pub

Neurodegenerative Disease Models (e.g., Alzheimer's Disease Analogues)

This compound's potential to increase neuroplasticity has led to its consideration in the context of neurodegenerative diseases like Alzheimer's disease (AD). patsnap.com AD is characterized by neurodegeneration and cognitive impairment, with pathological hallmarks including amyloid plaques and neurofibrillary tangles. embopress.orgnih.govscienceopen.com Preclinical models of AD, such as transgenic mouse models, are used to study disease mechanisms and evaluate potential therapies. embopress.orgnih.govscienceopen.comnih.govtaconic.com These models aim to replicate key features of AD, including amyloid-beta accumulation, tau pathology, cognitive decline, and neuroinflammation. taconic.com Given this compound's purported effects on cognitive function and neuroplasticity, further preclinical investigations using these models could explore its potential therapeutic effects in the context of neurodegeneration.

Comparative Preclinical Pharmacology with Related Investigational Agents

Comparing the preclinical pharmacology of this compound with related investigational agents requires identifying compounds with similar proposed mechanisms of action or therapeutic targets. Based on the information suggesting this compound modulates serotonin, dopamine, and glutamate (B1630785) systems patsnap.com, related investigational agents could include compounds targeting these neurotransmitters. For instance, research on other agents highlights the investigation of compounds affecting dopamine transporters and their impact on cognitive performance in preclinical and clinical studies. nih.gov Similarly, studies on agents modulating opioid receptors have explored their effects on cognitive function in preclinical models of depression. nih.gov

However, specific detailed comparative preclinical studies directly contrasting this compound with other investigational agents in neuropsychiatric, cognitive, inflammatory, pain, or neurodegenerative models were not extensively available in the provided search results. Preclinical comparisons often involve evaluating efficacy, potency, and mechanism of action in standardized animal models against existing therapies or other compounds in development.

Data Tables

Based on the available information, detailed quantitative data tables comparing this compound's effects across various preclinical models are limited in the provided search results. The information is primarily descriptive of potential mechanisms and areas of investigation.

Emerging and Theoretical Research Avenues for Domiodol

Potential Applications in Specific Preclinical Disease Models

Preclinical studies are beginning to investigate the potential of Domiodol in disease models beyond respiratory ailments, suggesting possible future research directions in neuropsychiatric, neurodegenerative, and chronic inflammatory conditions.

Future Research in Neuropsychiatric Disorder Pathophysiology

This compound is being explored as a potential therapeutic agent for various neuropsychiatric and cognitive disorders, including major depressive disorder (MDD) and generalized anxiety disorder (GAD) patsnap.com. Research institutions are actively investigating its potential applications in this area patsnap.com. The proposed mechanism involves the modulation of neurotransmitter systems in the brain, particularly acting as a selective agonist for certain serotonin (B10506) and dopamine (B1211576) receptors patsnap.com. By stimulating these receptors, this compound may enhance the release of these neurotransmitters, which are crucial for mood regulation and anxiety control patsnap.com. Furthermore, this compound appears to influence glutamatergic activity, important for cognitive processes like learning and memory patsnap.com. This multifaceted approach suggests potential for comprehensive symptom relief in neuropsychiatric conditions patsnap.com. Preclinical studies have indicated that this compound may increase neuroplasticity, the brain's ability to reorganize and form new connections, a property that could be beneficial in disorders characterized by impaired neuroplasticity, such as depression patsnap.com.

Exploration in Neurodegenerative Disease Mechanisms

The potential of this compound is also being explored in the context of neurodegenerative diseases, specifically regarding cognitive impairments associated with conditions like Alzheimer's disease patsnap.com. Preclinical studies suggesting this compound's ability to increase neuroplasticity are relevant here, as impaired neuroplasticity is a characteristic of neurodegenerative disorders patsnap.com. While research into this compound's direct impact on the complex mechanisms of neurodegenerative diseases like protein aggregation (e.g., beta-amyloid and Tau in Alzheimer's) is still emerging, the focus on improving cognitive function and potentially influencing pathways related to neuronal health positions this compound as a compound of interest for further investigation in this field nih.gov.

Investigating Roles in Chronic Inflammatory Conditions

This compound has been shown to possess anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2 patsnap.com. These enzymes are involved in the synthesis of prostaglandins, which contribute to inflammation and pain patsnap.com. By inhibiting COX enzymes, this compound reduces prostaglandin (B15479496) production, leading to decreased inflammation patsnap.com. This mechanism suggests a potential role for this compound in the management of chronic inflammatory conditions, although further research is needed to fully elucidate its efficacy and specific applications in this area. Some existing research on mucoactive drugs, a class this compound belongs to, also highlights the anti-inflammatory properties of other compounds in this group in the context of chronic inflammatory respiratory diseases nih.govresearchgate.netncats.io.

Advanced Studies in Respiratory Disease Mechanisms

While this compound is known for its mucolytic and expectorant properties, advanced studies are exploring its effects on the underlying mechanisms of respiratory diseases beyond simply altering mucus viscosity. This compound is an iodinated organic compound that has been shown in animal studies to increase respiratory tract fluid and reduce sputum viscosity way2drug.comscispace.comnih.gov. It also exhibits a marked cilio-excitatory effect, which can aid in mucociliary clearance ncats.ioscispace.com. Research in rabbits with subacute bronchitis induced by SO2 gas demonstrated a dose-related increase in respiratory tract fluid and a significant reduction in sputum viscosity following oral administration of this compound scispace.comnih.gov. The percentage decrease in viscosity was correlated with the content of dry matter, protein, and polysaccharides in the sputum scispace.comnih.gov. This detailed understanding of its effects on mucus properties and ciliary function provides a basis for further research into its potential to address mucus hypersecretion and impaired clearance in various respiratory conditions nih.govresearchgate.net.

Data from a study on rabbits with subacute bronchitis:

| This compound Dose (mg/kg, oral) | Increase in Respiratory Tract Fluid | Decrease in Sputum Viscosity |

| 50-200 | Dose-related increase | Not specified for this range |

| 50 | Not specified | Significant reduction |

| 100 | Not specified | Significant reduction |

Note: Specific quantitative data for the increase in respiratory tract fluid at each dose level within the 50-200 mg/kg range was not available in the provided context.

This compound within Multi-Target Pharmacological Strategies

The emerging understanding of this compound's multifaceted actions, including modulation of neurotransmitter systems, influence on glutamatergic activity, inhibition of COX enzymes, and potential antioxidant properties, positions it as a compound with potential for multi-target pharmacological strategies patsnap.compatsnap.com. Multi-target drugs are gaining interest for treating complex diseases with multiple underlying pathological mechanisms nih.gov. Compared to combination therapies, single compounds with multiple targets can offer advantages such as more predictable pharmacokinetics and a lower probability of drug interactions nih.gov. While research specifically on this compound as a designed multi-target agent is theoretical at this stage, its observed effects on distinct biological pathways suggest it could be explored in strategies aimed at simultaneously addressing different facets of complex conditions like neuropsychiatric disorders or chronic inflammatory respiratory diseases patsnap.compatsnap.comnih.gov.

Hypothesized Protective Effects Against Oxidative Tissue Injury and Damage

This compound has been shown to possess antioxidant properties patsnap.com. Oxidative stress, resulting from an imbalance between free radicals and antioxidants, is a contributing factor in many inflammatory and degenerative diseases patsnap.com. By scavenging free radicals and potentially boosting the body's antioxidant defenses, this compound may help mitigate oxidative damage, offering a protective effect against inflammation and cellular injury patsnap.com. This hypothesized protective effect against oxidative tissue injury and damage is an area for further research, particularly in conditions where oxidative stress plays a significant role in pathophysiology, such as neurodegenerative diseases and chronic inflammatory conditions patsnap.comncats.ionih.govresearchgate.netgoogle.com.

Advancements in Radiopharmaceutical Research Utilizing this compound Derivatives

This compound, an iodinated organic compound characterized by a dioxolane ring and an iodomethyl group ontosight.aincats.io, presents theoretical avenues for exploration within radiopharmaceutical research. The presence of an iodomethyl group in its structure is particularly relevant, as iodine has several radioisotopes (such as Iodine-123, Iodine-125, or Iodine-131) that are widely used in nuclear medicine for both diagnostic imaging and therapeutic applications ontosight.ai. This structural feature suggests that this compound and its derivatives could potentially be modified through isotopic substitution of the iodine atom, rendering them suitable for radiolabeling. ontosight.ai

Research in this area has included the synthesis of labeled forms of this compound. For instance, a study published in the Journal of Labelled Compounds and Radiopharmaceuticals in 1994 described a facile synthesis of pentadeuterated this compound. This derivative, identified as 2-iodomethyl-4-hydroxymethyl-1,3-dioxolane, was synthesized from glycerol-1,1,2,3,3-d5. orcid.orgresearchgate.net The preparation of such isotopically labeled derivatives is a fundamental step in radiopharmaceutical research, enabling tracking and imaging studies. The synthesis method involved the acid-catalyzed reaction of glycerol-d5 with bromoacetaldehyde (B98955) dimethyl acetal, followed by treatment with lithium iodide in 2-butanone (B6335102) to yield the pentadeuterated this compound. researchgate.net This work demonstrates the feasibility of incorporating isotopic labels into the this compound structure for potential radiopharmaceutical purposes. orcid.orgresearchgate.net

While the structural characteristics and the reported synthesis of a labeled derivative indicate potential for this compound in radiopharmaceutical research, detailed findings on the specific applications, biodistribution, or imaging capabilities of radiolabeled this compound derivatives in clinical or preclinical settings were not extensively detailed in the surveyed literature. The potential applications suggested by the iodomethyl group lie in areas where radioactive iodine compounds are utilized, such as diagnostic imaging or targeted therapy, depending on the specific radioisotope used and the biological properties of the resulting labeled molecule. ontosight.ai Further research would be required to fully elucidate the utility and advancements in utilizing this compound derivatives within the field of radiopharmaceuticals.

Research Methodologies and Analytical Approaches for Domiodol Studies

Experimental Design Principles for In Vitro Domiodol Research

In vitro research involving this compound, like other pharmaceutical compounds, requires rigorous experimental design to ensure the reliability and validity of findings. Key principles include careful planning to avoid bias, ensuring experiments are powerful yet simple, and providing for valid statistical analysis nih.govpaasp.net. Common designs for in vitro experiments include completely randomized and randomized block designs, which are often replicated over time nih.gov. Factorial designs, simultaneously varying multiple independent variables such as compound concentration and cell type, can provide extensive information efficiently nih.gov. A critical aspect is the correct identification of the experimental unit to avoid pseudoreplication, a common error where non-independent observations are treated as independent, leading to inflated statistical significance paasp.net. Proper randomization and blinding, while commonly associated with in vivo and clinical studies, are also essential for reducing bias in in vitro assessments paasp.net. Detailed documentation of the experimental design, data collection, and statistical analysis, including a clear definition of the independent experimental unit, is crucial for reproducibility and accurate interpretation of results paasp.net.

Selection and Ethical Considerations of Animal Models in this compound Studies

The use of animal models in this compound research, particularly in pharmacological and toxicological studies, has been documented scispace.com. Common laboratory animals such as rats, rabbits, and guinea pigs have been utilized in these investigations scispace.com. The selection of an appropriate animal model is based on its relevance to the biological system or condition being studied.

Ethical considerations are paramount in animal research. The use of animals must be justified by the potential benefits of the research, which should outweigh the suffering imposed nih.govresearchgate.net. A core principle guiding animal experimentation is the concept of the "3Rs": Replacement (using alternative methods when possible), Reduction (minimizing the number of animals used), and Refinement (improving methods to minimize pain and distress) researchgate.netscielo.brnih.govscielo.org.mx. Researchers are required to have a clear rationale for using animals and a reasonable expectation of generating useful data nih.gov. Experimental designs should aim for the lowest possible sample size while still yielding statistically significant results nih.gov. Proper training for handling specific animal species is necessary, and measures must be taken to minimize pain, suffering, and discomfort, including appropriate anesthesia and analgesia nih.gov. Ethical review committees play a crucial role in evaluating research projects to ensure adherence to these principles and monitor animal welfare scielo.org.mx.

Biochemical and Molecular Biology Techniques for Mechanistic Elucidation (e.g., Receptor Binding Assays, Enzyme Activity Assays)

Biochemical and molecular biology techniques are fundamental to understanding the mechanism of action of compounds like this compound at a molecular level. These techniques assess molecular interactions and biological activity bioduro.comdanaher.com.

Enzyme activity assays are widely used to measure the catalytic rate of enzymes and determine how a compound affects this activity, identifying potential inhibitors or activators domainex.co.ukabyntek.compatsnap.com. These assays can be performed using various formats, including spectrophotometric, fluorometric, and radiometric methods patsnap.com. Receptor binding assays are critical for evaluating the interaction between a compound and its biological target, such as a protein or receptor domainex.co.ukabyntek.compatsnap.com. These assays help determine the affinity, specificity, and kinetics of binding patsnap.com. Techniques like equilibrium dialysis, surface plasmon resonance (SPR), and fluorescence polarization are employed in binding assays patsnap.com.

While specific biochemical studies on this compound's interaction with particular enzymes or receptors were not detailed in the search results, its reported potential mechanism involving modulation of neurotransmitter systems like serotonin (B10506), dopamine (B1211576), and glutamatergic activity, as well as increasing neuroplasticity, suggests that techniques such as receptor binding assays for specific neurotransmitter receptors and assays related to neuronal function and plasticity would be relevant in elucidating its effects patsnap.com.

Quantitative Analytical Techniques for Assessing Preclinical Effects (e.g., Respiratory Tract Fluid Collection, Sputum Rheology)

Quantitative analytical techniques are essential for assessing the preclinical effects of this compound, particularly in the context of its historical use as a mucolytic and expectorant wikipedia.orgiiab.me.

Respiratory tract fluid collection is a method used to quantify the volume of secretions in the airways. Studies on this compound in rabbits have utilized methods for quantitatively collecting respiratory tract fluid, demonstrating a dose-related increase in fluid volume after oral administration of this compound scispace.com.

Sputum rheology involves measuring the viscoelastic properties of sputum, which are indicative of its thickness and flowability nih.govnih.gov. Alterations in sputum rheology are associated with various bronchial diseases nih.gov. Quantitative analysis of sputum collected from rabbits with induced subacute bronchitis showed that oral administration of this compound significantly reduced sputum viscosity scispace.com. This reduction in viscosity was statistically correlated with the content of dry matter, protein, and polysaccharides in the sputum scispace.com. Sputum rheology provides objective and quantitative data, and while sample handling requires care to ensure reliable results, it is considered a valuable method in preclinical research nih.gov.

Table 1: Effect of Oral this compound on Sputum Viscosity in Rabbits with Subacute Bronchitis scispace.com

| This compound Dose (mg/kg) | Effect on Sputum Viscosity |

| 50 | Significantly reduced |

| 100 | Significantly reduced |

Computational Approaches in this compound Research

Computational approaches play an increasingly important role in modern drug research, including the study of compound interactions and properties. Techniques such as molecular docking and molecular dynamics simulations provide valuable insights at the atomic level frontiersin.orgscispace.com.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method used to predict the preferred binding orientation and affinity of a small molecule (ligand), such as this compound, to a target protein or biomolecule (receptor) frontiersin.orgscispace.com. This technique is instrumental in screening compound libraries, prioritizing potential lead compounds, and optimizing their structures for enhanced binding frontiersin.org. By predicting the arrangement and binding strength, molecular docking provides insights into the molecular mechanisms of ligand-protein interactions frontiersin.org. Different docking protocols exist, including rigid receptor docking and induced fit docking, which account for receptor flexibility to varying degrees nih.gov.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are computational methods that simulate the physical movements of atoms and molecules over time frontiersin.orgmdpi.com. These simulations provide a dynamic view of the interactions between a ligand and its target, allowing for the analysis of conformational changes and the stability of the protein-ligand complex nih.govmdpi.com. MD simulations can offer more accurate estimations of binding free energy compared to docking alone, although they are computationally more intensive plos.org. Combining molecular docking with MD simulations can be an effective strategy, leveraging the strengths of both techniques to improve the accuracy of predictions and gain a better understanding of the dynamic nature of molecular interactions plos.org. While specific computational studies on this compound were not found, these techniques would be applicable for investigating its potential interactions with biological targets suggested by its reported pharmacological effects.

Advanced Imaging Modalities for Iodinated Compound Research in Preclinical Systems

Preclinical imaging of iodinated compounds primarily utilizes Computed Tomography (CT) and nuclear imaging techniques such as Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET). These modalities provide complementary information, with CT offering high-resolution anatomical details based on X-ray attenuation by iodine, and SPECT/PET providing functional and molecular information based on the detection of gamma rays or positrons emitted by radioiodine isotopes. wikipedia.orgmdpi.com

Computed Tomography (CT)

Micro-CT is a widely used anatomical imaging modality in preclinical research, providing high-resolution three-dimensional images. wikipedia.orgnih.govnih.gov Iodinated compounds serve as effective contrast agents in CT due to iodine's high atomic number, which results in significant X-ray attenuation. mdpi.comnih.govntno.org This allows for enhanced visualization of soft tissues, blood vessels, and organs that would otherwise have low inherent contrast. nih.govnih.gov Preclinical CT with iodinated contrast agents is valuable for studying vascular structures, organ perfusion, and the distribution of contrast agents within tissues over time. nih.govajronline.org While small-molecule iodinated contrast agents are rapidly cleared, often via renal excretion, research is ongoing to develop nanoparticle-based iodinated contrast agents with prolonged circulation times for applications like blood pool or liver/spleen imaging in preclinical models. nih.govajronline.orgthno.orgbiorxiv.orgnih.gov Studies using liposomal or nanoemulsion-based iodinated contrast agents in murine models have demonstrated long residence times in the blood pool and high attenuation, enabling effective vascular imaging using micro-CT. ajronline.orgnih.gov

Single Photon Emission Computed Tomography (SPECT)

SPECT is a nuclear imaging technique that detects gamma rays emitted by radioactive isotopes. wikipedia.orgthno.org Several radioisotopes of iodine are suitable for SPECT imaging, including Iodine-123 (¹²³I) and Iodine-125 (¹²⁵I). wikipedia.orgthno.orgcriver.comresearchgate.net ¹²³I is often preferred for diagnostic imaging due to its favorable gamma ray energy (159 keV) and shorter half-life (13.3 hours) compared to ¹²⁵I (35 keV, 59.4 days), which is more commonly used in research and preclinical applications for labeling molecules to study pharmacokinetics and biodistribution. thno.orgresearchgate.netmdpi.comacs.org Preclinical SPECT allows for the non-invasive tracking and quantification of radiolabeled iodinated compounds in vivo, providing insights into their uptake, distribution, and clearance in various organs and tissues. wikipedia.orgcriver.com This is particularly useful for studying compounds targeting specific receptors or transporters. snmjournals.org

Positron Emission Tomography (PET)

PET is another highly sensitive nuclear imaging technique that detects pairs of gamma rays produced by the annihilation of positrons emitted by radioactive isotopes. wikipedia.orgresearchgate.net Iodine-124 (¹²⁴I) is a positron-emitting radioisotope of iodine with a half-life of 4.18 days, making it suitable for PET imaging, particularly for studies requiring longer observation periods, such as those involving large molecules like antibodies. researchgate.netturkupetcentre.netbiomedres.usbiomedres.usacs.org Preclinical PET with ¹²⁴I-labeled compounds enables quantitative assessment of their in vivo behavior, including biodistribution and target binding. acs.org While ¹²⁴I offers advantages for long-term studies, its higher positron energy and the co-emission of prompt gamma photons can lead to decreased image resolution compared to isotopes like ¹⁸F in preclinical PET systems. turkupetcentre.netbiomedres.usbiomedres.us Despite this, ¹²⁴I remains a valuable tool for pharmacological PET imaging studies in preclinical settings. acs.org

Multimodal Imaging

Combining anatomical imaging modalities like CT with functional modalities like SPECT or PET in integrated systems (e.g., SPECT/CT, PET/CT) is common in preclinical research. wikipedia.org These multimodal systems allow for the precise co-registration of functional or molecular information from SPECT or PET with high-resolution anatomical images from CT, providing a more comprehensive understanding of the distribution and localization of iodinated compounds within the context of the animal's anatomy. wikipedia.org

Future Directions and Unexplored Research Gaps

Identification of Novel Molecular Targets and Off-Targets

While Domiodol has been recognized for its mucolytic and expectorant actions, its precise molecular targets are not fully elucidated patsnap.com. Research suggests it may influence cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, thereby reducing prostaglandin (B15479496) synthesis patsnap.com. Additionally, it is thought to modulate the central nervous system, potentially influencing the endogenous opioid system and exhibiting antioxidant properties patsnap.com. However, a comprehensive mapping of all direct and indirect molecular interactions is needed. Identifying off-targets is equally crucial to understand potential unintended effects and improve the safety profile of future derivatives. Advanced proteomic and genomic approaches could be employed to identify proteins and pathways modulated by this compound.

Development and Validation of Advanced Preclinical Models

Existing preclinical studies have utilized various animal models, such as rats and rabbits, to evaluate this compound's effects on respiratory tract excretion and sputum viscosity nih.govscispace.com. This compound has been shown to induce a dose-related increase in respiratory tract fluid in rabbits and significantly reduce sputum viscosity in rabbits with induced bronchitis nih.govscispace.com. However, the development and validation of more sophisticated preclinical models that better mimic human disease states, particularly those involving chronic mucus hypersecretion and inflammation, are essential. This includes models that can assess the long-term effects of this compound and its impact on the underlying pathology of respiratory diseases, not just symptomatic relief. Utilizing in vitro models with primary human airway cells and complex 3D tissue models could also provide valuable insights into cellular mechanisms.

| Preclinical Model Type | Relevance to this compound Research | Examples Used | Potential Future Applications |

| Rodents (Rats, Mice) | General pharmacological and toxicological studies, assessment of respiratory tract excretion. nih.govscispace.com | Rats, Mice nih.govscispace.com | Investigating systemic effects, long-term toxicity, and potential impact on inflammatory pathways. |

| Rabbits | Quantitative collection of respiratory tract fluid, assessment of sputum viscosity in induced bronchitis. nih.govscispace.com | Rabbits nih.govscispace.com | Detailed analysis of mucolytic and expectorant effects, evaluating impact on sputum composition. |

| In vitro cell models (e.g., airway epithelial cells) | Studying direct cellular effects, mucus production and transport, inflammatory responses. | Not explicitly detailed in provided snippets. | High-throughput screening of derivatives, mechanistic studies at the cellular level. |

| 3D tissue models (e.g., organoids) | Mimicking complex tissue structure and function, assessing drug penetration and efficacy in a more physiologically relevant context. | Not explicitly detailed in provided snippets. | Evaluating long-term effects on tissue remodeling, studying interactions with the microbiome. |

Exploration of Novel Synthetic Derivatives and Prodrug Strategies

This compound is an iodinated organic compound with a dioxolane ring wikipedia.orgontosight.ai. Research has explored the synthesis of chiral diamines of the dioxolane series, which could potentially serve as a basis for developing novel derivatives researchgate.net. Given its established mucolytic activity, exploring the synthesis of novel this compound derivatives with improved efficacy, pharmacokinetic properties, or reduced potential for off-target effects is a promising avenue drugfuture.com. Prodrug strategies could also be investigated to enhance its delivery to target tissues or modify its release profile. This could involve structural modifications to the core dioxolane structure or the iodomethyl group, while considering the potential impact of the iodine component ontosight.ai.

Elucidation of Long-Term Molecular and Cellular Effects in Preclinical Systems

While some studies have examined the effects of this compound, a comprehensive understanding of its long-term molecular and cellular effects in preclinical systems is lacking patsnap.com. Future research should focus on how chronic exposure to this compound influences gene expression, protein synthesis, cellular differentiation, and tissue remodeling in relevant preclinical models. This is particularly important for understanding its potential in managing chronic respiratory conditions. Studies could investigate changes in mucus gland hyperplasia, goblet cell metaplasia, and inflammatory cell infiltration over extended treatment periods.

Investigating Synergistic Effects with Other Investigational Compounds in Preclinical Models

Exploring the potential synergistic effects of this compound when used in combination with other investigational compounds is another crucial research direction. Given its mucolytic and potential anti-inflammatory properties, combinations with bronchodilators, anti-inflammatory agents, or antibiotics could offer enhanced therapeutic benefits in complex respiratory diseases patsnap.comnih.gov. Preclinical studies using appropriate disease models are needed to evaluate the efficacy and underlying mechanisms of such combination therapies. This could involve assessing whether this compound enhances the penetration or activity of other drugs in mucus or inflammatory tissues.

Addressing Remaining Mechanistic Complexities and Knowledge Gaps

Despite insights into its interaction with COX enzymes and potential modulation of the opioid system, the complete mechanism of action of this compound is not fully understood patsnap.com. There are remaining complexities regarding how it precisely increases respiratory tract fluid secretion and reduces sputum viscosity at a molecular level nih.govscispace.com. Future research should aim to fill these knowledge gaps by investigating its effects on ion channels, aquaporins, and other proteins involved in mucus production, hydration, and transport. Understanding these intricate mechanisms will be vital for rational drug design and the development of more effective mucoactive therapies.

常见问题

Basic Research Questions

Q. What experimental models are most appropriate for studying the mucolytic activity of Domiodol in vitro and in vivo?

- Methodology :

- In vitro : Use airway epithelial cell cultures (e.g., human bronchial epithelial cells) to measure mucus secretion and viscosity via rheological assays or fluorescent dye-binding techniques (e.g., Alcian blue staining). Include controls with known mucolytics like N-acetylcysteine for comparative analysis .

- In vivo : Employ rodent models of chronic bronchitis induced by lipopolysaccharide (LPS) or elastase. Assess tracheal mucus velocity using radioactive tracer particles or micro-optical coherence tomography. Ensure dose-response studies to validate efficacy thresholds .

Q. How does this compound’s iodine content influence its pharmacological activity and potential toxicity?

- Methodology :

- Conduct comparative studies using iodine-free analogs of this compound to isolate the role of iodine in mucolytic action.

- Measure iodine release kinetics via inductively coupled plasma mass spectrometry (ICP-MS) in simulated lung fluid.

- Evaluate thyroid hormone disruption in animal models by monitoring serum T3/T4 levels after chronic administration .

Q. What biomarkers are suitable for assessing this compound’s therapeutic efficacy in clinical trials?

- Methodology :

- Use sputum rheology (elasticity, viscosity) and inflammatory markers (IL-8, TNF-α) in bronchoalveolar lavage fluid.

- Validate biomarkers via longitudinal cohort studies with pre- and post-treatment measurements. Ensure blinding and randomization to reduce bias .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s efficacy data across pediatric and adult populations?

- Methodology :

- Perform meta-analyses of existing clinical trials (e.g., [16]) stratified by age, disease severity, and comorbidity profiles.

- Use mixed-effects models to account for heterogeneity in study designs.

- Conduct pharmacokinetic (PK) studies to compare drug metabolism and bioavailability between age groups .

Q. What strategies optimize this compound’s formulation for targeted pulmonary delivery?

- Methodology :

- Develop dry powder inhalers (DPIs) or nebulized formulations using spray-drying techniques. Characterize aerosol performance via cascade impaction and laser diffraction.

- Test stability under varying humidity/temperature using accelerated aging protocols.

- Compare lung deposition efficiency in 3D-printed airway models vs. in vivo imaging .

Q. How do this compound’s metabolic byproducts interact with cytochrome P450 enzymes, and what are the implications for drug-drug interactions?

- Methodology :

- Use human liver microsomes or recombinant CYP isoforms (e.g., CYP3A4, CYP2D6) to identify metabolic pathways via LC-MS/MS.

- Screen for inhibition/induction effects using fluorescent probe substrates (e.g., P450-Glo assays).

- Cross-reference findings with databases like PharmVar to assess clinical relevance .

Q. What computational approaches predict this compound’s binding affinity to mucin glycoproteins?

- Methodology :

- Perform molecular docking simulations (e.g., AutoDock Vina) using mucin MUC5AC structural models.

- Validate predictions with surface plasmon resonance (SPR) to measure real-time binding kinetics.

- Corrogate results with mutagenesis studies to identify critical amino acid residues .

Data Management and Analysis

Q. How should researchers handle missing data in longitudinal studies evaluating this compound’s long-term safety?

- Methodology :

- Apply multiple imputation techniques (e.g., MICE algorithm) for missing at random (MAR) data.

- Use sensitivity analyses (e.g., pattern-mixture models) to assess robustness of conclusions.

- Document missing data patterns and justify exclusion criteria in pre-registered protocols .

Q. What statistical methods are appropriate for analyzing non-linear dose-response relationships in this compound trials?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。